2-(8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
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Description
2-(8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a useful research compound. Its molecular formula is C18H19N5O4 and its molecular weight is 369.381. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Molecular Structures
- Acetal-protected (2,4-dioxocyclohex-1-yl)-acetic acids, related to the queried chemical, have been used in the synthesis of various 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles, which further react to form novel 5,8,9,10-tetrahydro-6H-indolo[2,1-a]isoquinolin-9-ones, contributing to the field of synthetic organic chemistry (Juma et al., 2009).
- The compound's structural analogs have been involved in synthesizing organotin(IV) carboxylates based on amide carboxylic acids, leading to the creation of diverse molecular architectures, indicating its utility in organometallic chemistry and materials science (Xiao et al., 2013).
Chemical Stability and Conformation
- The compound's structural relatives have been studied for their crystal structures and conformational stability, shedding light on the packing effects and specific deprotonated species in the crystalline state, contributing to the understanding of molecular interactions in solid forms (Barooah et al., 2008).
Pharmaceutical Research and Drug Development
- Analogous compounds have been explored for their in vivo and in silico anticonvulsant activity, leading to the development of novel biologically active substances with potential therapeutic applications (El Kayal et al., 2019).
- Research has also focused on developing and testing new purine derivatives based on theophylline structure, including those with acetic acid moieties, for their analgesic and anti-inflammatory properties, indicating potential applications in pain management and inflammation treatment (Wójcik-Pszczoła et al., 2017).
Properties
IUPAC Name |
2-[8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c1-20-15-14(16(26)21(2)18(20)27)23(10-13(24)25)17(19-15)22-8-7-11-5-3-4-6-12(11)9-22/h3-6H,7-10H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEULWKCMTTWFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC4=CC=CC=C4C3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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